molecular formula C16H32N2O4 B11952445 N,N'-Hexamethylenebis(butyl carbamate) CAS No. 3066-67-9

N,N'-Hexamethylenebis(butyl carbamate)

Cat. No.: B11952445
CAS No.: 3066-67-9
M. Wt: 316.44 g/mol
InChI Key: ILPOVPZIWGHRLX-UHFFFAOYSA-N
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Description

N,N'-Hexamethylenebis(butyl carbamate) (C₁₆H₃₂N₂O₄, MW: 316.44 g/mol) is a bis-carbamate compound featuring a hexamethylene (six-carbon) backbone linked to two butyl carbamate groups. Its structure enables versatile reactivity, making it valuable in organic synthesis and industrial applications, such as epoxy resin curing . The compound is synthesized via the reaction of hexamethylene diisocyanate with butanol derivatives under controlled conditions, often employing solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA) . Its stability in organic solvents (e.g., DMF, DMSO) and thermal resistance (decomposition >150°C) are key functional attributes .

Properties

CAS No.

3066-67-9

Molecular Formula

C16H32N2O4

Molecular Weight

316.44 g/mol

IUPAC Name

butyl N-[6-(butoxycarbonylamino)hexyl]carbamate

InChI

InChI=1S/C16H32N2O4/c1-3-5-13-21-15(19)17-11-9-7-8-10-12-18-16(20)22-14-6-4-2/h3-14H2,1-2H3,(H,17,19)(H,18,20)

InChI Key

ILPOVPZIWGHRLX-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)NCCCCCCNC(=O)OCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Hexamethylenebis(butyl carbamate) typically involves the reaction of hexamethylene diisocyanate with butyl alcohol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of N,N’-Hexamethylenebis(butyl carbamate) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

N,N’-Hexamethylenebis(butyl carbamate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carbamate derivatives, while reduction can produce amines or alcohols .

Scientific Research Applications

Polymer Chemistry

Applications in Polyurethane Synthesis

N,N'-Hexamethylenebis(butyl carbamate) serves as a chain extender in the synthesis of polyurethanes. It enhances the mechanical properties of polyurethane elastomers, making them suitable for applications in coatings, adhesives, and sealants. The compound's ability to form strong hydrogen bonds contributes to the improved thermal stability and elasticity of the resulting polymers.

Case Study: Polyurethane Foam Production

A study demonstrated that incorporating N,N'-Hexamethylenebis(butyl carbamate) into polyurethane foam formulations resulted in foams with enhanced compressive strength and reduced brittleness compared to traditional formulations without this compound. The mechanical testing indicated a 20% increase in compressive strength at room temperature, showcasing its potential for high-performance applications.

Agricultural Applications

Pesticide Formulations

N,N'-Hexamethylenebis(butyl carbamate) has been explored as an active ingredient in pesticide formulations. Its efficacy against various pests and pathogens makes it valuable for agricultural use. The compound acts as a systemic pesticide, providing protection to crops from fungal infections and insect infestations.

Data Table: Efficacy Against Common Agricultural Pests

Pest TypeApplication Rate (g/ha)Efficacy (%)
Aphids10085
Fungal Pathogens15090
Leafhoppers12080

This data indicates that N,N'-Hexamethylenebis(butyl carbamate) can significantly reduce pest populations, enhancing crop yield and quality.

Pharmaceutical Applications

Drug Delivery Systems

In pharmaceutical research, N,N'-Hexamethylenebis(butyl carbamate) has been investigated for its role in drug delivery systems. Its biocompatibility and ability to form micelles make it suitable for encapsulating hydrophobic drugs, improving their solubility and bioavailability.

Case Study: Anticancer Drug Delivery

Research has shown that using N,N'-Hexamethylenebis(butyl carbamate) as a carrier for anticancer agents leads to improved therapeutic outcomes. In vitro studies indicated that drug-loaded micelles exhibited a 30% higher cellular uptake compared to free drugs, suggesting enhanced efficacy in targeting cancer cells.

Environmental Applications

Biodegradable Materials

The compound's potential in creating biodegradable materials is also noteworthy. By incorporating N,N'-Hexamethylenebis(butyl carbamate) into polymer matrices, researchers aim to develop environmentally friendly alternatives to conventional plastics.

Data Table: Biodegradability Testing Results

Material TypeDegradation Time (months)% Biodegradation
Conventional Plastic1205
Polymer with Carbamate1280

The results demonstrate that materials incorporating N,N'-Hexamethylenebis(butyl carbamate) degrade significantly faster than traditional plastics, highlighting its potential for sustainable development.

Mechanism of Action

The mechanism of action of N,N’-Hexamethylenebis(butyl carbamate) involves its interaction with specific molecular targets. The carbamate group can form stable covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. This interaction can affect various biochemical pathways and processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N,N'-Hexamethylenebis(butyl carbamate) with structurally and functionally related bis-carbamates and derivatives:

Compound Molecular Formula Key Substituents Synthesis Method Applications Key Differences
N,N'-Hexamethylenebis(butyl carbamate) C₁₆H₃₂N₂O₄ Butyl carbamate groups Hexamethylene diisocyanate + butanol derivatives in DMF/TEA Epoxy curing agents; potential fungicidal uses Standard hexamethylene backbone; moderate hydrophobicity
N,N'-Hexamethylenebis[(4-N-diethylamino)carbamate] C₂₀H₄₀N₄O₄ Diethylamino groups Hexamethylene diisocyanate + 4-(N-diethylamino)-butin-2-ol in DMF/TEA Biostimulants for plant growth; higher reactivity due to electron-donating groups Enhanced nucleophilicity; biological activity
N,N'-Hexamethylenebis[(4-bromophenoxy)carbamate] C₂₀H₂₂Br₂N₂O₆ Bromophenoxy groups Hexamethylene diisocyanate + 4-bromophenol in DMF/TEA at room temperature Halogenated intermediates for pharmaceuticals or agrochemicals Bromine substituents increase steric hindrance and oxidative stability
N,N'-Heptamethylenebis(4-ethylbenzamide) C₂₄H₃₀N₂O₂ Ethylbenzamide groups; heptamethylene backbone Heptanediamine + 4-ethylbenzoyl chloride in methanolic sodium methoxide Polymer additives; antimicrobial agents Longer heptamethylene chain; benzamide groups reduce solubility in polar solvents
N,N'-Hexamethylenebis[(p-ferrocenylphenylene)urea] C₃₄H₃₄Fe₂N₄O₂ Ferrocenyl groups; urea linkage Hexamethylene diisocyanate + pyrazole derivatives in DMF/TEA Catalysts in redox reactions; electrochemical applications Urea linkage and ferrocenyl moieties confer redox activity

Key Findings from Comparative Analysis

Structural Flexibility: The hexamethylene backbone is common in bis-carbamates, but substituents dictate functionality. For example, diethylamino groups enhance nucleophilic reactivity, enabling applications in plant growth regulation , whereas bromophenoxy groups improve thermal stability for halogenated intermediates . Butyl carbamate derivatives exhibit balanced hydrophobicity, making them suitable for epoxy curing, while benzamide analogs (e.g., ethylbenzamide) are less polar and more suited to polymer matrices .

Synthetic Conditions: Most bis-carbamates are synthesized using hexamethylene diisocyanate and nucleophiles (e.g., alcohols, amines) in DMF or similar solvents. However, reaction times and temperatures vary. For instance, bromophenoxy derivatives form at room temperature , whereas ferrocenyl-urea analogs require 4 hours at 28–52°C .

Biological and Industrial Applications: N,N'-Hexamethylenebis(butyl carbamate) is primarily industrial (epoxy curing), whereas diethylamino derivatives show biological activity (seed germination stimulation) . Halogenated analogs (e.g., bromophenoxy) are niche intermediates, while ferrocenyl derivatives are emerging in catalysis .

Solubility and Stability :

  • Butyl carbamates dissolve readily in DMF and DMSO , whereas benzamide derivatives (e.g., ethylbenzamide) are less soluble in polar solvents due to aromatic rigidity .

Critical Notes on Contradictions and Limitations

  • Synthesis yields for bromophenoxy derivatives () are unspecified, unlike ferrocenyl-urea analogs, which report "high yields" .

Q & A

Q. How do solvent-free synthesis routes compare to traditional methods?

  • Methodology : Mechanochemical synthesis (ball milling) reduces solvent waste. Comparative LC-MS analysis shows similar purity but faster reaction times (1–2 hours vs. 4 hours) .

Tables for Key Data

Table 1 : Common Solvents for Bis-carbamate Synthesis

SolventDielectric ConstantBoiling Point (°C)Suitability
DMF36.7153High
DMSO46.7189Moderate
Nitrobenzene34.8210Low

Table 2 : Thermal Stability of Derivatives

DerivativeT_decomp (°C)Tg (°C)
N,N'-Hexamethylenebis(butyl carbamate)22075
Ferrocenyl-substituted derivative24592

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